

A Technical Guide to the Physical Properties of Lutetium Trichloride (LuCl₃)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lutetium chloride*

Cat. No.: *B238766*

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of lutetium trichloride (LuCl₃), a significant compound in materials science and specialized chemical applications. The information is presented to support research and development activities, with a focus on quantitative data, experimental methodologies, and process visualization.

Core Physical Properties

Lutetium trichloride is a white, hygroscopic crystalline solid that exists in both anhydrous (LuCl₃) and hydrated (LuCl₃·6H₂O) forms.^{[1][2]} The anhydrous form is particularly important as a precursor in the synthesis of other lutetium compounds and metallic lutetium.^{[1][3]}

Quantitative Data Summary

The fundamental physical characteristics of anhydrous lutetium trichloride are summarized in the table below for quick reference.

Property	Value	Units	Notes	Citations
Formula Weight	281.325	g/mol	-	[2] [4]
Appearance	White/colorless crystalline solid	-	Hygroscopic; often a powder. [1] [5]	[2] [5]
Melting Point	905 - 925	°C	Some variance exists in reported values.	[2] [4] [5]
Boiling Point	Sublimes > 750	°C	Does not exhibit a standard liquid boiling point at atmospheric pressure.	[2] [4]
Density	3.98	g/cm ³	Measured at 25 °C.	[2]
Solubility	Soluble	-	Soluble in water. The hexahydrate form is also readily soluble. [3] [6]	[2] [3] [6]
Crystal Structure	Monoclinic	-	YCl ₃ type structure. [2]	[2]
Space Group	C2/m	-	No. 12.	[2]

Experimental Protocols

The determination of the physical properties of a hygroscopic material like lutetium trichloride requires specific experimental procedures to ensure accuracy.

Synthesis of Anhydrous Lutetium Trichloride (Ammonium Chloride Route)

The most common and effective method for producing high-purity anhydrous lanthanide chlorides is the ammonium chloride route.^{[7][8]} This method is advantageous as it starts from the more stable oxide and avoids the formation of highly stable oxychlorides that can occur when dehydrating hydrated chlorides by heat alone.^[8]

Methodology:

- Mixing: Lutetium(III) oxide (Lu_2O_3) is thoroughly mixed with an excess of ammonium chloride (NH_4Cl).^[7]
- Initial Heating: The mixture is heated in a furnace, typically within a quartz tube, to approximately 230-250 °C for several hours.^[7] This allows for the formation of the intermediate ammonium salt of the pentachloride, $(\text{NH}_4)_2\text{LuCl}_5$. The reaction is: $\text{Lu}_2\text{O}_3 + 10 \text{ NH}_4\text{Cl} \rightarrow 2 (\text{NH}_4)_2\text{LuCl}_5 + 6 \text{ H}_2\text{O} + 6 \text{ NH}_3$.^{[7][8]}
- Thermal Decomposition: The temperature is then slowly raised to 350-400 °C under a high vacuum.^[7] This step decomposes the intermediate salt into the anhydrous lutetium trichloride. The decomposition reaction is: $(\text{NH}_4)_2\text{LuCl}_5 \rightarrow \text{LuCl}_3 + 2 \text{ HCl} + 2 \text{ NH}_3$.^[7] The gaseous byproducts (HCl and NH_3) are removed by the vacuum system.
- Purification (Optional): For ultra-high purity, the resulting LuCl_3 can be further purified by sublimation at temperatures around 900 °C under high vacuum.^[9]

Melting Point Determination

a) Capillary Method: This is the standard technique for determining the melting point of a crystalline solid.^{[10][11]}

- Sample Preparation: A small amount of finely powdered, dry lutetium trichloride is packed into a thin-walled glass capillary tube to a height of 2-3 mm.^[12] Due to the hygroscopic nature of LuCl_3 , sample preparation should be conducted in a dry atmosphere (e.g., a glove box).^[10]
- Sealing: The open end of the capillary tube is sealed using a flame to prevent the absorption of atmospheric moisture during heating.^[10]

- Measurement: The sealed capillary is placed in the heating block of a melting point apparatus alongside a high-accuracy thermometer.[11]
- Heating Ramp: The sample is heated rapidly to about 20 °C below the expected melting point, then the heating rate is reduced to approximately 1-2 °C per minute.[12][13]
- Observation: The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid.[12]

b) Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[14][15]

- Sample Preparation: A small, accurately weighed sample of LuCl₃ (typically 1-5 mg) is hermetically sealed in an aluminum or other inert pan. This must be done in an inert atmosphere.
- Analysis: The sample and a reference pan (usually empty) are placed in the DSC furnace. They are heated at a constant rate (e.g., 10 °C/min).
- Data Interpretation: The instrument records the heat flow to the sample versus temperature. An endothermic peak is observed during melting. The onset temperature of this peak is typically reported as the melting point.[14]

Density Determination (Gas Pycnometry)

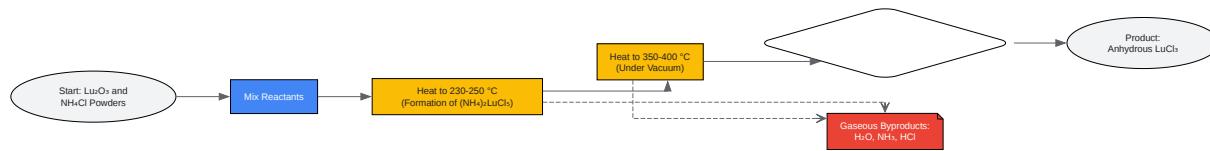
Gas pycnometry is a highly accurate method for determining the true density of a solid powder by measuring the volume of the sample through gas displacement.

- Calibration: The volume of the empty sample chamber in the pycnometer is first calibrated using a standard sphere of a known volume.
- Sample Weighing: A sample of anhydrous LuCl₃ is accurately weighed and placed into the sample chamber.[16]
- Analysis: The chamber is sealed and purged with a non-reactive gas (typically helium). The gas is then expanded from a reference chamber into the sample chamber, and the resulting

pressure drop is measured.

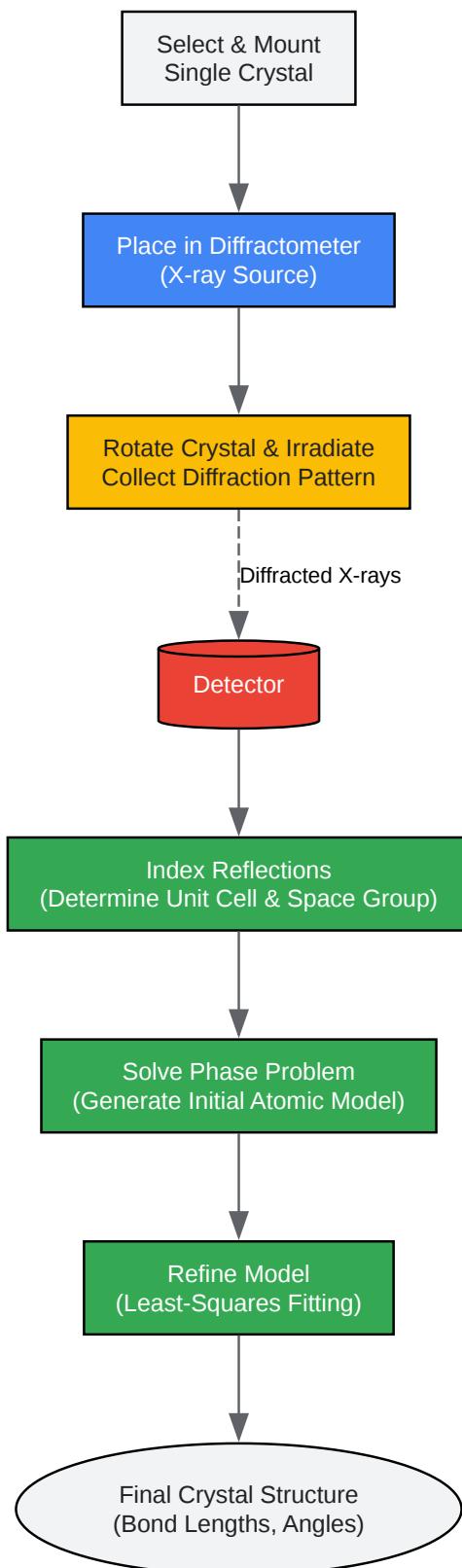
- Calculation: Using the known volumes of the chambers and the measured pressures, the volume of the solid sample is calculated based on the gas law. The density is then determined by dividing the sample's mass by its measured volume.[17][18]

Crystal Structure Determination (Single-Crystal X-ray Diffraction)


This is the definitive method for determining the three-dimensional arrangement of atoms within a crystal.[1][19]

- Crystal Selection & Mounting: A suitable single crystal of LuCl_3 (ideally 30-300 microns in size) is selected under a microscope.[1] It is mounted on a goniometer head, often using an inert oil and flash-cooling with liquid nitrogen to protect it from atmospheric moisture.
- Data Collection: The mounted crystal is placed in an X-ray diffractometer, where it is rotated while being irradiated by a monochromatic X-ray beam.[19][20] A detector records the positions and intensities of the diffracted X-rays, creating a diffraction pattern.[20]
- Structure Solution: The diffraction pattern is indexed to determine the unit cell dimensions and crystal lattice symmetry.[19] The positions of the atoms within the unit cell are determined by analyzing the intensities of the reflections, a process that involves solving the "phase problem."
- Structure Refinement: The initial atomic model is refined using least-squares methods to achieve the best possible fit between the observed diffraction data and the data calculated from the model. This process yields precise bond lengths, bond angles, and other structural parameters.[19][21]

Visualizations


Experimental Workflows

The following diagrams illustrate the logical flow of key experimental protocols relevant to lutetium trichloride.

[Click to download full resolution via product page](#)

Caption: Workflow for the Ammonium Chloride Route Synthesis of Anhydrous LuCl₃.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Single-Crystal X-ray Diffraction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Lutetium(III) chloride - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. WebElements Periodic Table » Lutetium » lutetium trichloride [winter.group.shef.ac.uk]
- 5. Lutetium Chloride, anhydrous | Lutetium trichloride | LuCl₃ - Ereztech [ereztech.com]
- 6. 10099-66-8 CAS MSDS (Lutetium(III) chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Lanthanide trichloride - Wikipedia [en.wikipedia.org]
- 8. inorganic chemistry - How to synthesize lanthanum(III) chloride & Cerium(III) chloride from their oxides? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. thinksrs.com [thinksrs.com]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 14. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. che.utah.edu [che.utah.edu]
- 17. chemistry.csueastbay.edu [chemistry.csueastbay.edu]
- 18. fpharm.uniba.sk [fpharm.uniba.sk]
- 19. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 20. m.youtube.com [m.youtube.com]

- 21. rigaku.com [rigaku.com]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of Lutetium Trichloride (LuCl₃)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b238766#physical-properties-of-lutetium-trichloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com